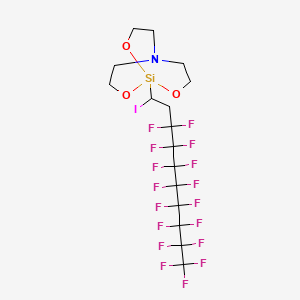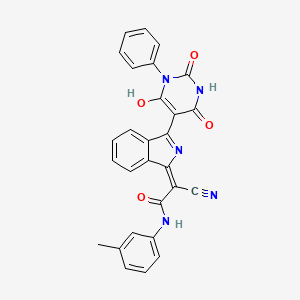
2-Cyano-2-(2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-1-phenyl-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene)-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHÉNYL-5(2H)-PYRIMIDINYLIDÈNE)-1H-ISOINDOL-1-YLIDÈNE]-N-(3-MÉTHYLPHÉNYL)ACÉTAMIDE est un composé organique complexe avec une structure unique qui comprend un groupe cyano, un fragment dihydro-pyrimidinylidène et un groupe isoindolylidène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHÉNYL-5(2H)-PYRIMIDINYLIDÈNE)-1H-ISOINDOL-1-YLIDÈNE]-N-(3-MÉTHYLPHÉNYL)ACÉTAMIDE implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par la préparation des intermédiaires isoindole et pyrimidine, qui sont ensuite couplés dans des conditions spécifiques pour former le composé final. Les conditions de réaction impliquent souvent l’utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l’efficacité et minimiser les coûts. Cela comprend l’utilisation de réacteurs à écoulement continu, de systèmes automatisés et de techniques de purification avancées pour garantir une qualité et une évolutivité cohérentes.
Analyse Des Réactions Chimiques
Types de réactions
2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHÉNYL-5(2H)-PYRIMIDINYLIDÈNE)-1H-ISOINDOL-1-YLIDÈNE]-N-(3-MÉTHYLPHÉNYL)ACÉTAMIDE peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d’oxydation, ce qui peut modifier ses propriétés chimiques.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans le composé.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les conditions de réaction impliquent généralement des températures, des pressions et des solvants spécifiques pour réaliser les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d’analogues substitués.
Applications de la recherche scientifique
2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHÉNYL-5(2H)-PYRIMIDINYLIDÈNE)-1H-ISOINDOL-1-YLIDÈNE]-N-(3-MÉTHYLPHÉNYL)ACÉTAMIDE a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif en synthèse organique pour créer des molécules plus complexes.
Biologie : Le composé peut être étudié pour ses activités biologiques potentielles, telles que l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : La recherche peut explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHÉNYL-5(2H)-PYRIMIDINYLIDÈNE)-1H-ISOINDOL-1-YLIDÈNE]-N-(3-MÉTHYLPHÉNYL)ACÉTAMIDE implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies et les interactions moléculaires exactes dépendent du contexte et de l’application spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHÉNYL-5(2H)-PYRIMIDINYLIDÈNE)-1H-ISOINDOL-1-YLIDÈNE]-N-(4-MÉTHYLPHÉNYL)ACÉTAMIDE
- 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHÉNYL-5(2H)-PYRIMIDINYLIDÈNE)-1H-ISOINDOL-1-YLIDÈNE]-N-(2-MÉTHYLPHÉNYL)ACÉTAMIDE
Unicité
L’unicité de 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHÉNYL-5(2H)-PYRIMIDINYLIDÈNE)-1H-ISOINDOL-1-YLIDÈNE]-N-(3-MÉTHYLPHÉNYL)ACÉTAMIDE réside dans son arrangement structurel spécifique, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
79694-44-3 |
|---|---|
Formule moléculaire |
C28H19N5O4 |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
(2E)-2-cyano-2-[3-(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)isoindol-1-ylidene]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H19N5O4/c1-16-8-7-9-17(14-16)30-25(34)21(15-29)23-19-12-5-6-13-20(19)24(31-23)22-26(35)32-28(37)33(27(22)36)18-10-3-2-4-11-18/h2-14,36H,1H3,(H,30,34)(H,32,35,37)/b23-21+ |
Clé InChI |
KJOJVYYOBSNCMY-XTQSDGFTSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=O)/C(=C/2\C3=CC=CC=C3C(=N2)C4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O)/C#N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)C4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


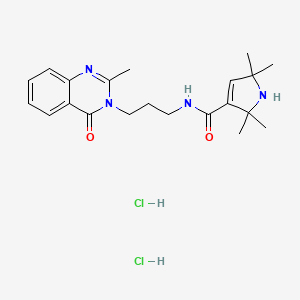
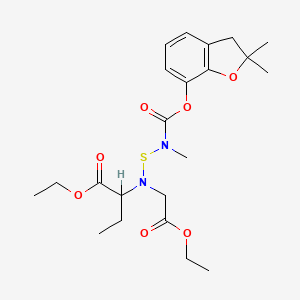

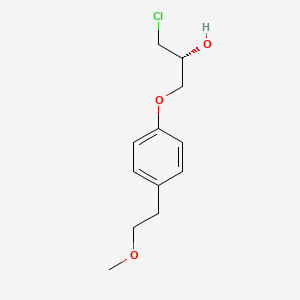





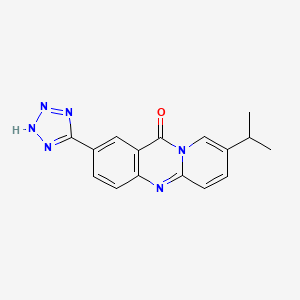
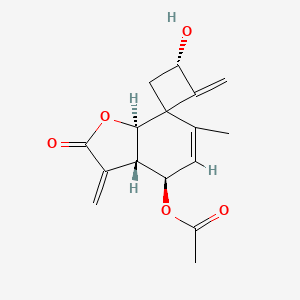
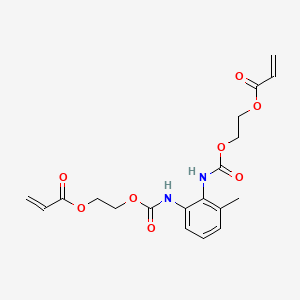
![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)
